2-Chloro-1,3,5-triazine
Overview
Description
2-Chloro-1,3,5-triazine is a chlorinated derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. It is a significant intermediate in the synthesis of various chemicals, including herbicides, dyes, and pharmaceuticals. The compound is known for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1,3,5-triazine can be synthesized through the trimerization of cyanogen chloride or cyanamide. The reaction typically involves the use of a catalyst and controlled temperature conditions to ensure the formation of the triazine ring .
Industrial Production Methods: In industrial settings, this compound is often produced from cyanuric chloride. The process involves the chlorination of cyanuric acid, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3,5-triazine primarily undergoes nucleophilic substitution reactions. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, including amines, alcohols, and thiols .
Common Reagents and Conditions:
Alcohols and Thiols: These reactions can be carried out under mild conditions, often at room temperature, using solvents like dichloromethane.
Major Products: The major products of these reactions are substituted triazines, which can be further functionalized for various applications .
Scientific Research Applications
2-Chloro-1,3,5-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is readily replaced by nucleophiles, leading to the formation of various substituted triazines. These reactions are facilitated by the electron-deficient nature of the triazine ring, which makes it highly reactive towards nucleophiles .
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Used as a precursor for herbicides and reactive dyes.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in peptide coupling and ester synthesis.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Applied in the synthesis of various organic compounds.
Uniqueness: 2-Chloro-1,3,5-triazine is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. This makes it a versatile intermediate in the synthesis of a wide range of chemical products .
Properties
IUPAC Name |
2-chloro-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3/c4-3-6-1-5-2-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSVYUUXJSMGQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210524 | |
Record name | 2-Chloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6153-86-2 | |
Record name | s-Triazine, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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